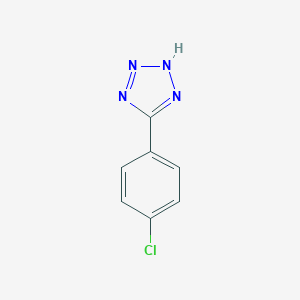

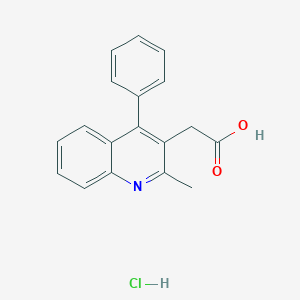

ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

Vue d'ensemble

Description

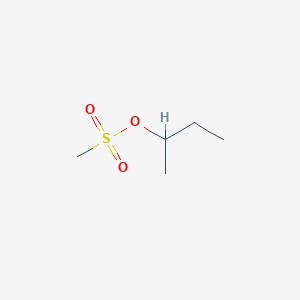

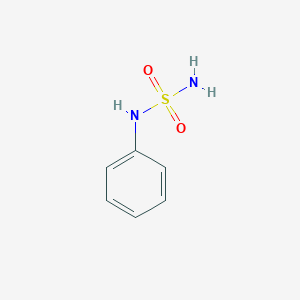

Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound is a pyrazole derivative with an ethyl ester group at the 4-position, an amino group at the 5-position, and a nitro-substituted phenyl group at the 1-position.

Synthesis Analysis

The synthesis of related ethyl pyrazole carboxylate derivatives has been reported in several studies. For instance, ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate derivatives were designed and synthesized, showing potential as contraceptive acrosin inhibitory agents . Another study reported the synthesis of ethyl 3-amino-1H-pyrazole-4-carboxylate and its N-acetylated derivatives, providing detailed methods for their preparation . These synthetic approaches typically involve multi-step reactions, including condensation and acetylation processes, to introduce various functional groups into the pyrazole core.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined, revealing a monoclinic system with specific unit cell parameters and intermolecular interactions . Similarly, the crystal structure of other pyrazole derivatives has been elucidated, showing different conformations and stabilization by various intermolecular interactions .

Chemical Reactions Analysis

Pyrazole derivatives are known to undergo a variety of chemical reactions, which can be utilized to further modify their structure. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were converted into various derivatives through reactions with nucleophilic reagents . Another study described the diazotization and coupling reactions of ethyl 3-amino-5-phenylpyrazole-4-carboxylate to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . These reactions demonstrate the versatility of pyrazole derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. Spectroscopic methods like HPLC, FT-IR, NMR, and MS are commonly used to characterize these compounds . Additionally, computational methods like density functional theory (DFT) are employed to predict electronic structures and properties, as seen in the study of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate . The crystal structures of these compounds often reveal important insights into their stability and potential intermolecular interactions .

Applications De Recherche Scientifique

-

Synthesis of 1,2,3-Triazoles

- Field: Organic Chemistry

- Application: A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions .

- Method: The process uses copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .

- Results: The developed methodology was used to synthesize an antiepileptic agent, which was obtained in 96% isolated yield .

-

Synthesis of Thiazole–Triazole Hybrids

- Field: Medicinal Chemistry

- Application: Novel hybrid compounds comprising a thiazole and a triazole moieties were synthesized with excellent yields .

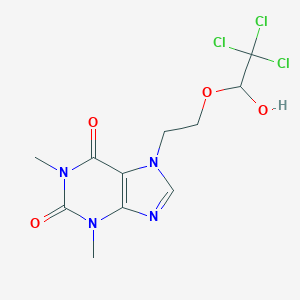

- Method: The starting 5-amino-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbonitrile was synthesized using a procedure described in the literature . It then reacted with C6H5(O)CH2Br, EtOH, for 20–30 min .

- Results: The majority of the newly synthesized hybrids showed a moderate to an excellent antibacterial activity .

-

One-Pot, Three-Component Synthesis

- Field: Organic Chemistry

- Application: An efficient, one-pot, three-component synthesis of various biologically important heterocyclic compounds .

- Method: The process involves a tandem Knoevengel-cyclo condensation reaction of aromatic aldehydes, malono derivatives, and phenyl hydrazine derivatives in water and ethanol at room temperature .

- Results: This method provides a practical and efficient way to synthesize various biologically important heterocyclic compounds .

-

Synthesis of 1,3,4-Thiadiazole Derivatives

- Field: Medicinal Chemistry

- Application: A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .

- Method: The treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide afforded 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .

- Results: The newly synthesized compounds were fully characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis. Moreover, the antimicrobial activity of the synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans .

-

Synthesis of 1,2,4-Oxadiazoles

- Field: Medicinal Chemistry

- Application: Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

- Method: The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .

- Results: Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .

-

Synthesis of Thiazole–Triazole Hybrids

- Field: Organic Chemistry

- Application: The steps to generate 5-amino-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbonitrile were derived from a review of the literature .

- Method: The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .

- Results: The newly synthesized compounds were fully characterized .

Safety And Hazards

Specific safety and hazard information for “ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate” is not available. However, it’s important to handle all chemicals with appropriate safety measures.

Orientations Futures

The future directions for research on “ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate” are not specified. However, 1,3,4-thiadiazole derivatives are a significant area of research due to their broad types of biological activity4.

Please note that the information provided is based on the closest available compounds and general methods, as specific information for “ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate” was not found. For more accurate information, further research and experimental data would be needed.

Propriétés

IUPAC Name |

ethyl 5-amino-1-(4-nitrophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4/c1-2-20-12(17)10-7-14-15(11(10)13)8-3-5-9(6-4-8)16(18)19/h3-7H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYXMFOQGPEJHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369443 | |

| Record name | ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727756 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate | |

CAS RN |

16459-35-1 | |

| Record name | ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.